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Compound of Interest

Compound Name: Octahydro-1h-isoindol-1-one
CAS No.: 10479-68-2
Cat. No.: B077700
Get Quote
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Executive Summary

Octahydro-1H-isoindol-1-one (also known as perhydroisoindol-1-one) represents a critical
bicyclic lactam scaffold in medicinal chemistry, serving as a core pharmacophore in
cytochalasans and a conformationally constrained proline surrogate in peptidomimetics.

This guide provides a rigorous technical analysis of its spectroscopic signature. Unlike simple
planar systems, the characterization of octahydro-1H-isoindol-1-one is dominated by its
stereochemical fusion—specifically the differentiation between cis- and trans-fused
diastereomers. This document details the NMR, IR, and MS data required to unambiguously
identify these isomers, supported by experimental protocols and mechanistic logic.

Part 1: Structural Dynamics & Stereochemistry

The physicochemical behavior of octahydro-1H-isoindol-1-one (C

H

NO) is defined by the fusion of the cyclohexane ring (A) and the pyrrolidinone ring (B).
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e Cis-Fusion (Kinetic/Thermodynamic Balance): The cis-fused isomer is generally the major
product of catalytic hydrogenation of tetrahydroisoindol-1-ones. It possesses a flexible
cyclohexane ring that can undergo chair-flip interconversion, though the fused lactam

Imposes constraints.

o Trans-Fusion (Rigid Scaffold): The trans-fused isomer is significantly more rigid. It is often
synthesized via specific precursors (e.g., trans-2-(hydroxymethyl)cyclohexane-1-carboxylate)
to lock the conformation for receptor binding studies.

Stereochemical Decision Tree

The following workflow illustrates the logic for determining the stereochemistry of the ring
fusion, a critical first step in characterization.
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Figure 1: Stereochemical assignment logic based on scalar coupling constants (
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) and nuclear Overhauser effects.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

The NMR data below focuses on the cis-isomer (rel-(3aR,7aS)-octahydro-1H-isoindol-1-one),
as it is the most commonly encountered variant in standard synthetic workflows (e.g., reduction
of phthalimide derivatives).

H NMR Data (400 MHz, CDCI )

The bridgehead protons (H-3a and H-7a) are the diagnostic handles. In the cis-isomer, the
dihedral angle between these protons typically ranges from 40° to 60°, resulting in a smaller
vicinal coupling constant compared to the trans-isomer (180° dihedral).
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carbonyl.

H-7a
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Technical Insight:

o Solvent Effects: In DMSO-

, the NH signal will shift downfield (approx.

7.5-8.0 ppm) and sharpen due to hydrogen bonding with the solvent, often revealing
coupling to H-3 protons.
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o Stereochemical Marker: For the trans-isomer, look for H-3a/H-7a signals appearing as
apparent triplets or quartets with

Hz.
C NMR Data (100 MHz, CDCI )
Shift (
Position Type Notes
» Ppm)

Lactam carbonyl.
C-1 178.0 - 180.5 C=0 Distinct from acyclic
amides (~170 ppm).

C-3 42.0-45.0 CH Alpha to Nitrogen.

Bridgehead (alpha to
C-3a 38.0-40.0 CH

C=0).

Bridgehead (alpha to
C-7a 34.0-36.0 CH

N).

Cyclohexane
C-4,5,6,7 22.0 - 29.0 CH Y

methylenes.

Part 3: Vibrational Spectroscopy (IR)

Infrared spectroscopy is the primary tool for confirming the lactam ring size and integrity.

Key Absorption Bands (KBr Pellet or Thin Film)
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Wavenumber (cm
Assignment Diagnostic Value

)

Broad band indicates
3200 - 3400 N-H Stretch Hydrogen bonding. Sharpens
in dilute solution.

Strong aliphatic stretches
2920 - 2850 C-H Stretch _
(cyclohexane ring).

Critical Feature. 5-membered

lactam (gamma-lactam)
1690 - 1710 C=0 Stretch typically absorbs at higher

frequency than 6-membered

rings due to ring strain.

CH Scissoring vibration of the

1450

Bend cyclohexane ring.

Troubleshooting: If the Carbonyl band appears <1660 cm

, Suspect ring opening (amino-acid formation) or dimerization.

Part 4: Mass Spectrometry (MS)
Molecular Formula: C
H

NO Exact Mass: 139.10

Fragmentation Pathway (El, 70 eV)

The fragmentation of octahydro-1H-isoindol-1-one is driven by the stability of the lactam
functionality and the release of ring strain.

e Molecular lon (
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139 (Distinct, usually moderate intensity).

e Base Peak: Often observed at

96 or 110, corresponding to the loss of alkyl fragments from the cyclohexane ring or retro-
synthetic pathways depending on ionization energy.

e Alpha-Cleavage: Cleavage adjacent to the Nitrogen atom is a dominant pathway.

- 28 Da (CO)

M+ (m/z 139)
[C8H13NO]+ Ring Cleavage

m/z 96
[Loss of C3H7]

Click to download full resolution via product page
Figure 2: Simplified fragmentation pathway for the molecular ion.

Part 5: Experimental Protocols
Synthesis via Catalytic Hydrogenation (Cis-Selective)

This protocol yields predominantly the cis-isomer.
Reagents:

o Tetrahydroisoindol-1-one (or Phthalimide derivatives)
o Catalyst: PtO

(Adams' catalyst) or Ru/C

e Solvent: Glacial Acetic Acid

Procedure:
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Preparation: Dissolve tetrahydroisoindol-1-one (1.0 eq) in glacial acetic acid (0.1 M
concentration).

Catalyst Addition: Add PtO

(5 mol%) under an inert atmosphere (N
).

Hydrogenation: Purge with H

gas. Maintain H
pressure (balloon or 3-5 bar in a Parr shaker) at room temperature for 12-24 hours.

Work-up: Filter the catalyst through a Celite pad. Wash with MeOH.
Isolation: Concentrate the filtrate under reduced pressure.

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography
(EtOAc/Hexane gradient).

o Expected Melting Point (Cis): ~100 °C.

Quality Control Check

Before releasing the compound for biological assay:

e TLC: (100% EtOAC) - Visualize with Ninhydrin or lodine.

e 1H NMR: Verify the integration of the bridgehead protons (H-3a/H-7a) to ensure no trans
impurity (which would appear as minor multiplets with wider splitting).
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Biological Relevance (Cytochalasins)

o Cytochalasan and Tyrosine-Derived Alkaloids from the Marine Sediment-Derived Fungus
Westerdykella dispersa.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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